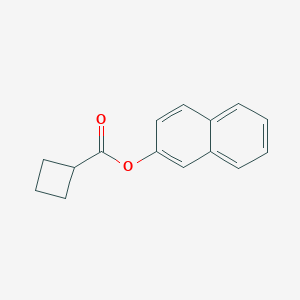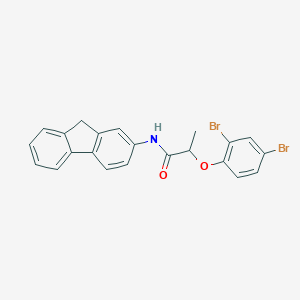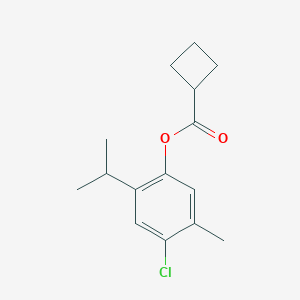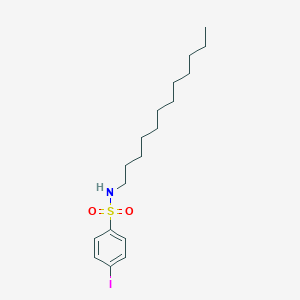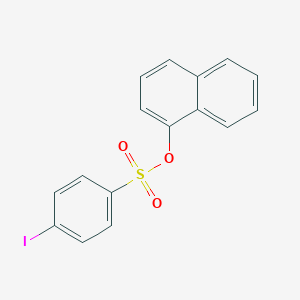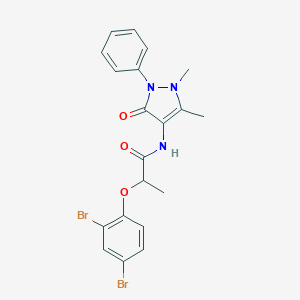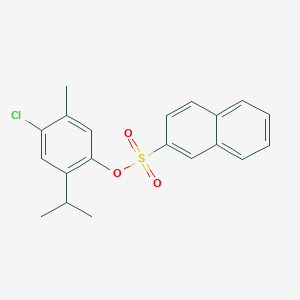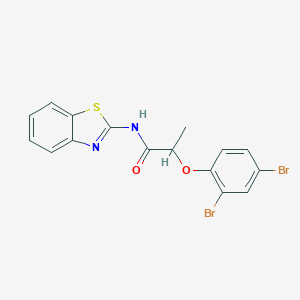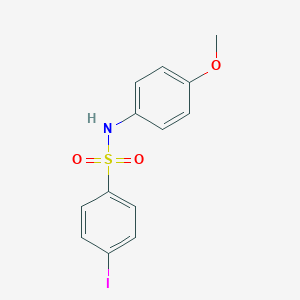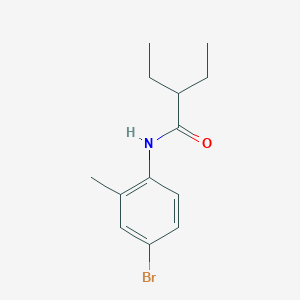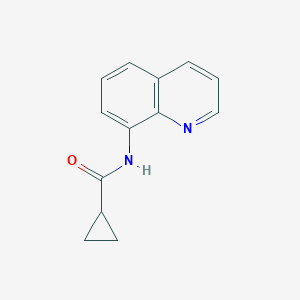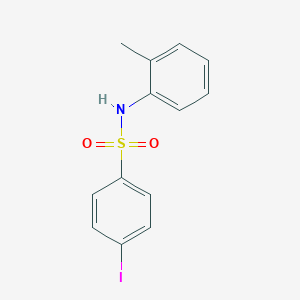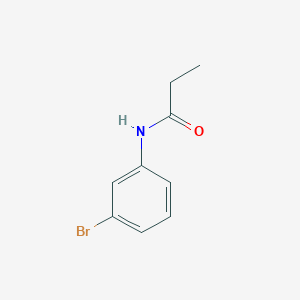
N-(3-bromophenyl)propanamide
Vue d'ensemble
Description
N-(3-bromophenyl)propanamide, also known as 3-Bromophenylpropanamide, is a chemical compound that belongs to the class of amides. It has a molecular formula of C9H10BrNO and a molecular weight of 231.09 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. The inhibition of these enzymes can lead to the disruption of various physiological processes, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(3-bromophenyl)propanamide has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)propanamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it an ideal compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of N-(3-bromophenyl)propanamide in scientific research. One of the most significant directions is the development of new drugs for the treatment of Alzheimer's disease. N-(3-bromophenyl)propanamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of intraocular pressure. Therefore, the development of new drugs that target these enzymes can lead to the development of new treatments for Alzheimer's disease and glaucoma.
Conclusion
In conclusion, N-(3-bromophenyl)propanamide is a compound with unique properties and potential applications in various fields. It has been extensively used in scientific research due to its potent inhibitory activity against several enzymes and its potential applications in the development of new drugs for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-bromophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Applications De Recherche Scientifique
N-(3-bromophenyl)propanamide has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
KXAFJAVWDBLEAM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)Br |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)Br |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

